molecular formula C7H6ClNO2 B3164247 5-Chloro-4-methylnicotinic acid CAS No. 890092-41-8

5-Chloro-4-methylnicotinic acid

Cat. No. B3164247
CAS RN: 890092-41-8
M. Wt: 171.58 g/mol
InChI Key: DNYPAJVKUAHQHN-UHFFFAOYSA-N
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Description

5-Chloro-4-methylnicotinic acid is a chemical compound with the CAS Number: 890092-41-8. It has a molecular weight of 171.58 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-4-methylnicotinic acid. The InChI code for this compound is 1S/C7H6ClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

5-Chloro-4-methylnicotinic acid is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Supramolecular Assembly in Silver(I) Coordination Compounds

Research involving the assembly of silver(I) coordination compounds has highlighted the structural diversity that can result from varying the protonation of nicotinic acid ligands. This study focused on different ligands, including those related to 5-Chloro-4-methylnicotinic acid, to understand their impact on the structures of coordination complexes. The findings demonstrate significant differences in the resulting structures, ranging from coordination polymers to linear structures, highlighting the complexity in predicting hydrogen-bonded networks in these systems (Aakeröy & Beatty, 1999).

Bifunctional Chelators for Technetium

In the field of radiochemistry, derivatives of nicotinic acid, like 5-Chloro-4-methylnicotinic acid, have been explored for their potential as bifunctional chelators for technetium. These compounds, particularly hydrazinonicotinic acid analogs, are crucial for synthesizing bioconjugates used in radiolabelling with Tc-99m. Their ability to efficiently capture technetium at very low concentrations has been a point of interest, though the heterogeneity of the labeled complexes' structure remains a challenge (Meszaros, Dose, Biagini, & Blower, 2011).

Regioselective Hydroxylations in Biotransformation

The use of specific bacterial species in biotransformations has been demonstrated with compounds related to 5-Chloro-4-methylnicotinic acid. These studies have shown the ability of certain bacteria to regioselectively hydroxylate nicotinic acid derivatives. The resulting hydroxylated products have significant implications for the microbial production of various heterocyclic carboxylic acid derivatives (Tinschert, Tschech, Heinzmann, & Kiener, 2000).

Degradation Pathways in Mycobacterium Species

Research on degradation pathways of chloro- and hydroxynicotinic acids in specific bacterial strains, like Mycobacterium sp., has revealed insights into the microbial degradation of compounds similar to 5-Chloro-4-methylnicotinic acid. Understanding the metabolites formed in these pathways and the release of chloride from these compounds contributes to our knowledge of microbial degradation processes (Tibbles, Müller, & Lingens, 1989).

Synthesis of Labeled IKK Inhibitors

In the synthesis of labeled inhibitors, particularly for the IKK pathway, compounds such as 5-Chloro-4-methylnicotinic acid derivatives have been utilized. These synthetic processes, involving carbon labeling, are essential in developing therapeutic agents and understanding their mechanisms of action (Li, Plesescu, & Prakash, 2006).

properties

IUPAC Name

5-chloro-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYPAJVKUAHQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264398
Record name 5-Chloro-4-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methylnicotinic acid

CAS RN

890092-41-8
Record name 5-Chloro-4-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890092-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-methylpyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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